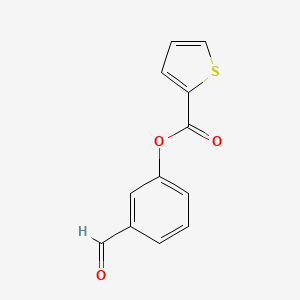

3-Formylphenyl thiophene-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Formylphenyl thiophene-2-carboxylate is an organic compound with the molecular formula C12H8O3S and a molecular weight of 232.26 g/mol It is a derivative of thiophene, a five-membered aromatic heterocycle containing sulfur

Métodos De Preparación

The synthesis of 3-Formylphenyl thiophene-2-carboxylate typically involves the condensation of 3-formylphenyl and thiophene-2-carboxylic acid under specific reaction conditions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

3-Formylphenyl thiophene-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: It can undergo electrophilic substitution reactions, where the formyl group or the thiophene ring is substituted by other functional groups.

Condensation: The compound can participate in condensation reactions with amines or alcohols to form imines or esters, respectively.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Organic Synthesis

3-Formylphenyl thiophene-2-carboxylate is utilized as a versatile building block in the synthesis of various organic compounds. Its structure allows it to participate in multiple chemical reactions, including:

- Condensation Reactions : It can react with amines or other nucleophiles to form more complex molecules.

- Polymer Synthesis : It is employed in the development of polymeric materials that have applications in electronics and coatings.

Biological Activities

Research indicates that thiophene derivatives, including this compound, exhibit various biological activities:

- Antimicrobial Properties : Studies have shown that compounds with thiophene moieties can disrupt bacterial cell membranes, making them potential candidates for antimicrobial agents.

- Anticancer Activity : Preliminary investigations suggest that this compound may induce apoptosis in cancer cells by targeting specific signaling pathways. For instance, it has been noted for its potential to inhibit cell proliferation in cultured tumor cells .

Materials Science

The compound plays a crucial role in the development of advanced materials:

- Organic Semiconductors : Its properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of thiophene units enhances charge transport properties, which is vital for electronic applications.

- Conductive Polymers : Research has indicated that polymers derived from thiophene compounds can be used in sensors and electronic devices due to their electrical conductivity .

Case Study 1: Antimicrobial Activity

A study evaluating the antimicrobial efficacy of various thiophene derivatives found that compounds similar to this compound exhibited significant activity against several bacterial strains. The mechanism was attributed to membrane disruption and inhibition of essential metabolic pathways.

Case Study 2: Anticancer Research

In vitro studies conducted by the National Cancer Institute demonstrated that derivatives of this compound showed promising results against human cancer cell lines. The compound's ability to inhibit cell growth was linked to its interaction with specific cellular targets involved in proliferation .

Data Tables

| Application Area | Description | Potential Impact |

|---|---|---|

| Organic Synthesis | Building block for complex organic molecules | Facilitates advanced chemical synthesis |

| Biological Activity | Antimicrobial and anticancer properties | Potential new drugs |

| Materials Science | Used in OLEDs and OPVs | Enhances electronic device performance |

Mecanismo De Acción

The mechanism of action of 3-Formylphenyl thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In anticancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparación Con Compuestos Similares

3-Formylphenyl thiophene-2-carboxylate can be compared with other thiophene derivatives, such as:

Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.

Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.

What sets this compound apart is its unique combination of a formyl group and a thiophene-2-carboxylate moiety, which imparts distinct chemical and biological properties.

Actividad Biológica

3-Formylphenyl thiophene-2-carboxylate (C12H8O3S) is an organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications in various fields, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a unique combination of a formyl group and a thiophene-2-carboxylate moiety. The molecular weight is approximately 232.26 g/mol, and its structure can be represented as follows:

- IUPAC Name : (3-formylphenyl) thiophene-2-carboxylate

- Molecular Formula : C12H8O3S

Thiophene derivatives, including this compound, are known for their significant roles in medicinal chemistry. Research indicates that these compounds exhibit a variety of biological effects, including antimicrobial and anticancer properties.

Table 1: Summary of Biological Activities

The biological activities of this compound are attributed to its interaction with various molecular targets:

- Antimicrobial Activity : The compound may disrupt bacterial cell membranes or inhibit essential enzymes critical for bacterial survival.

- Anticancer Mechanism : It is proposed that the compound induces apoptosis in cancer cells by targeting specific signaling pathways involved in cell survival and proliferation.

- Antioxidant Effects : The compound may scavenge free radicals, thereby mitigating oxidative stress.

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound, revealing promising results:

- Antimicrobial Studies : In vitro assays demonstrated that the compound exhibited significant antibacterial activity against various strains, suggesting its potential as an antimicrobial agent.

- Cytotoxicity Assessments : Research involving different cancer cell lines indicated that this compound showed cytotoxic effects, making it a candidate for further development as an anticancer drug.

- Enzyme Inhibition Studies : Investigations into the compound's ability to inhibit specific enzymes related to oxidative stress pathways have shown encouraging results, indicating its potential as an antioxidant agent.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with other thiophene derivatives:

Table 2: Comparison with Similar Compounds

| Compound Name | Biological Activity | Key Features |

|---|---|---|

| Suprofen | Anti-inflammatory | Nonsteroidal drug |

| Articaine | Local anesthetic | Thiophene framework |

| This compound | Antimicrobial, Anticancer | Unique formyl-thiophene structure |

Propiedades

IUPAC Name |

(3-formylphenyl) thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8O3S/c13-8-9-3-1-4-10(7-9)15-12(14)11-5-2-6-16-11/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRHAYCPNBNXLKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(=O)C2=CC=CS2)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.